molecular formula C11H20ClNO2 B1427404 Methyl decahydroquinoline-2-carboxylate hydrochloride CAS No. 83240-98-6

Methyl decahydroquinoline-2-carboxylate hydrochloride

Cat. No. B1427404
CAS RN: 83240-98-6
M. Wt: 233.73 g/mol
InChI Key: VTHLDWOPSDDKLV-UHFFFAOYSA-N
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Description

“Methyl decahydroquinoline-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H20ClNO2 . It has a molecular weight of 233.73 g/mol . The compound is also known by other names such as “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and has the CAS number 83240-98-6 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and its InChI is "InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H" . The Canonical SMILES for this compound is "COC(=O)C1CCC2CCCCC2N1.Cl" .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass of the compound is 233.1182566 g/mol and its monoisotopic mass is also 233.1182566 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They have been synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

For example, Naik et al. have reported a rapid and efficient method for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives by utilizing benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Another example is the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide (MeI) which gives the corresponding quaternary salt, and upon reduction with NaH gives the corresponding acid derivative, and followed by decarboxylation yields 4-hydroxy-2(1H)-quinolinone .

Quinoline and its derivatives have a wide range of applications in various fields:

properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHLDWOPSDDKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl decahydroquinoline-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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